1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Description

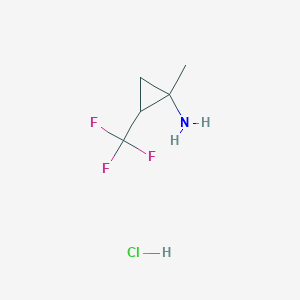

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is a cyclopropane-based amine derivative featuring a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 2 of the cyclopropane ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Cyclopropane rings are valued in drug design for their conformational rigidity and metabolic stability, while the trifluoromethyl group improves lipophilicity and resistance to oxidative degradation . This compound is primarily utilized as an intermediate in synthesizing drugs targeting central nervous system (CNS) receptors and enzymes, leveraging its unique stereoelectronic properties .

Properties

IUPAC Name |

1-methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-4(9)2-3(4)5(6,7)8;/h3H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXPVZPEVPWBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253640-90-1 | |

| Record name | 1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride with analogous compounds:

*logP values estimated based on substituent contributions.

†Predicted using computational tools due to lack of experimental data.

Key Observations :

- Substituent Effects : The trifluoromethyl group increases lipophilicity (logP) compared to difluoromethyl or unsubstituted analogs. Phenyl-substituted derivatives (e.g., ) exhibit higher logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Solubility: Hydrochloride salts improve solubility, critical for intravenous formulations (e.g., ACNU in , logP 0.92). The parent compound’s high solubility aligns with CNS drug requirements .

- Stereochemistry : highlights the (1R,2R)-stereoisomer’s role in receptor selectivity, suggesting enantiomeric purity impacts biological activity.

Biological Activity

1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride is a compound characterized by its unique cyclopropane structure and the presence of both methyl and trifluoromethyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor in various enzymatic processes.

The molecular formula for 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride is , with a molecular weight of 175.58 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous environments.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClF3N |

| Molecular Weight | 175.58 g/mol |

| IUPAC Name | (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride |

| InChI Key | GIXPVZPEVPWBKB-VKKIDBQXSA-N |

The biological activity of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The trifluoromethyl group increases lipophilicity, facilitating membrane permeability and allowing the compound to modulate enzyme activities effectively.

Interaction with Enzymes

Research indicates that this compound can act as a β-secretase (BACE1) inhibitor, which is significant for the treatment of Alzheimer's disease. The presence of the cyclopropane unit has been shown to be well tolerated in BACE1 inhibitors, although it may lead to decreased potency in some cases due to metabolic liabilities associated with certain substitutions .

Biological Activity Studies

Several studies have explored the biological effects of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride:

- BACE1 Inhibition : In a study focusing on BACE1 inhibitors, analogs containing the cyclopropane structure exhibited promising activity against the enzyme, although modifications were necessary to enhance potency without introducing significant metabolic liabilities .

- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes was also assessed, revealing potential for drug-drug interactions that could affect pharmacokinetics and safety profiles .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption characteristics, although further investigation is required to fully understand its bioavailability and clearance rates in vivo .

Case Study 1: Alzheimer’s Disease Research

A notable case study involved the synthesis and evaluation of various cyclopropylamine derivatives, including 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride. These compounds were tested for their ability to inhibit BACE1 activity in vitro. Results indicated that while some derivatives showed strong inhibitory effects, others suffered from reduced potency due to structural modifications that affected their binding affinity .

Case Study 2: Metabolic Stability Assessment

Another study focused on assessing the metabolic stability of this compound using human liver microsomes. The findings highlighted that certain structural features, such as the trifluoromethyl group, significantly influenced metabolic pathways and clearance rates, which are critical for determining therapeutic viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.